2-(4-Toluidinomethylene)malononitrile
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Overview
Description
2-(4-Toluidinomethylene)malononitrile is an organic compound with the molecular formula C11H9N3 It is known for its unique structure, which includes a malononitrile group and a toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Toluidinomethylene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-toluidine with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction typically proceeds as follows:
Reactants: 4-toluidine and malononitrile.
Catalyst: Piperidine.
Solvent: Ethanol or another suitable solvent.
Conditions: Reflux for several hours.
The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Toluidinomethylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(4-Toluidinomethylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-Toluidinomethylene)malononitrile involves its reactivity with various biological and chemical targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new bonds and structures. Its nitrile groups are particularly reactive, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of a toluidine moiety.
Malononitrile dimer:
Uniqueness
2-(4-Toluidinomethylene)malononitrile is unique due to its specific combination of a toluidine moiety with a malononitrile group
Properties
IUPAC Name |
2-[(4-methylanilino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13/h2-5,8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZHTYRCQLAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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